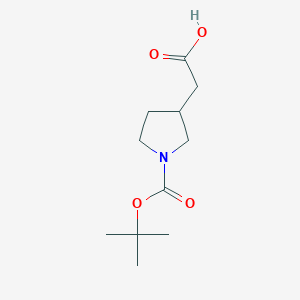

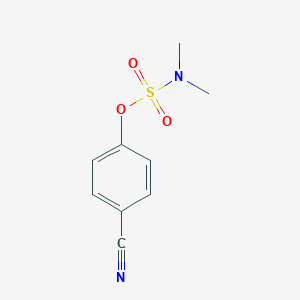

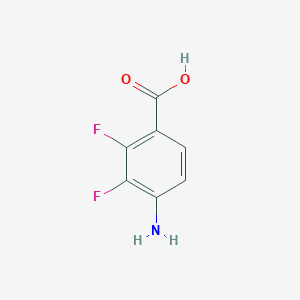

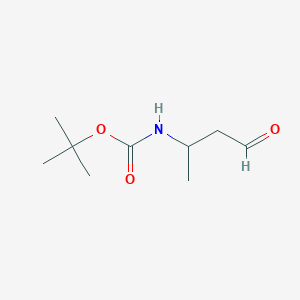

![molecular formula C9H7BrOS2 B064759 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde CAS No. 175202-64-9](/img/structure/B64759.png)

5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde often involves condensation reactions under specific conditions. For example, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions results in good yields of desired compounds. These synthesis processes are characterized by their specificity and the need for precise control over reaction conditions (Barakat et al., 2017).

Molecular Structure Analysis

Detailed analysis of molecular structures is essential for understanding the properties and potential applications of compounds. X-ray crystallography, spectroscopic, and thermal analysis tools are commonly used for this purpose. The structure of a compound similar to 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde was confirmed via X-ray single crystal diffraction, and Hirshfeld surface analysis revealed several short intermolecular connections (Barakat et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving the compound often result in the formation of crystalline condensation products. For instance, the preparation and properties of some 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens involve usual properties of an aromatic aldehyde, highlighting the compound's reactive nature and ability to undergo specific chemical transformations (Shanta & Scrowston, 1967).

Physical Properties Analysis

The analysis of physical properties, such as thermal stability, is crucial for determining the practical applications of a compound. The organic compound mentioned in a related study revealed good thermal stability up to 215°C, suggesting potential for use in conditions requiring high thermal resistance (Barakat et al., 2017).

Chemical Properties Analysis

The chemical properties of 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde derivatives are defined by their reactivity and the types of chemical reactions they can participate in. These include electrophilic and nucleophilic regions, as shown using molecular electrostatic potential maps, and the ability to undergo specific reactions such as the Doebner reaction with malonic acid (Shanta & Scrowston, 1967).

科学的研究の応用

Thiophene Derivatives in Scientific Research

Synthesis and Applications of Thiophenes : Thiophene derivatives, including compounds similar to 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde, have a wide range of applications in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Recent advancements in the synthesis of thiophenes highlight their significance in organic materials due to their electronic properties. Thiophenes are valuable intermediates in organic synthesis and find applications in agrochemicals, flavors, and dyes. The synthesis methods have evolved significantly, indicating the importance of thiophene derivatives in various scientific and industrial applications (Xuan, 2020).

Environmental and Toxicological Studies : While not directly related to 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde, studies on environmental concentrations and toxicology of brominated compounds such as 2,4,6-Tribromophenol provide insight into the environmental impact and toxicological aspects of brominated organic compounds. These studies emphasize the ubiquity of brominated compounds in the environment and the need for further research on their toxicokinetics and toxicodynamics (Koch & Sures, 2018).

Halo-Substituted Alkylthiophenes : The review on halo-substituted alkylthiophenes, which are structurally related to the chemical , discusses the synthesis and reactivity of these compounds. These halo-substituted thiophenes are pivotal for developing complex molecular architectures for photonics and electronics. The discussion includes various electrophilic aromatic substitution methods and metal-catalyzed cross-coupling reactions, indicating the versatility of halo-substituted thiophenes in material science (Gendron & Vamvounis, 2015).

将来の方向性

Thiophene derivatives, including “5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde”, have potential applications in a wide variety of optical and electronic systems . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring these applications further and developing new synthesis methods for these compounds.

特性

IUPAC Name |

5-bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS2/c1-4-6(3-11)12-9-7(4)5(2)8(10)13-9/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHYLNUZVOCFTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=C(S2)Br)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594843 |

Source

|

| Record name | 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |

CAS RN |

175202-64-9 |

Source

|

| Record name | 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。